Home > Products > Screening Compounds P61360 > PKC beta II inhibitor H6
PKC beta II inhibitor H6 -

PKC beta II inhibitor H6

Catalog Number: EVT-8214748
CAS Number:
Molecular Formula: C25H37FN8O2
Molecular Weight: 500.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PKC beta II inhibitor H6 is a selective inhibitor targeting the protein kinase C beta II isoform, a member of the protein kinase C family, which plays a crucial role in various cellular signaling pathways. The inhibition of this kinase is significant for therapeutic applications, particularly in conditions where abnormal PKC beta II activity is implicated, such as cancer and metabolic disorders.

Source and Classification

PKC beta II inhibitor H6 is classified as a small molecule inhibitor. It has been studied for its potential in modulating the activity of protein kinase C beta II, which is involved in numerous cellular processes including cell proliferation, differentiation, and apoptosis. The compound has been synthesized and characterized in various studies, highlighting its potential as a therapeutic agent.

Synthesis Analysis

The synthesis of PKC beta II inhibitor H6 involves several steps that require careful selection of starting materials and reaction conditions.

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds and other organic reagents.
  2. Reaction Conditions: Conditions such as temperature, solvent choice, and catalysts are optimized to ensure high yields and purity of the final product.
  3. Methods: Various synthetic routes have been explored, including multi-step reactions that may involve coupling reactions, functional group modifications, and purification techniques.

For example, one reported method includes the use of specific reagents that facilitate the formation of key intermediates necessary for the final structure of PKC beta II inhibitor H6 .

Molecular Structure Analysis

The molecular structure of PKC beta II inhibitor H6 can be characterized by its unique arrangement of atoms which contributes to its biological activity.

  • Structure: The compound features a complex arrangement typical of small molecule inhibitors, including multiple aromatic rings and functional groups that enhance binding affinity to the target enzyme.
  • Data: Structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the three-dimensional conformation of the molecule.
Chemical Reactions Analysis

The chemical reactivity of PKC beta II inhibitor H6 is essential for understanding its mechanism of action.

  1. Reactions: The compound undergoes specific reactions that are characteristic of small molecule inhibitors, including reversible binding to the active site of protein kinase C beta II.
  2. Technical Details: Kinetic studies often reveal how the compound interacts with its target, providing information on binding affinities and inhibition constants.

These reactions are critical for elucidating how PKC beta II inhibitor H6 modulates kinase activity and influences downstream signaling pathways.

Mechanism of Action

The mechanism by which PKC beta II inhibitor H6 exerts its effects involves several biochemical processes:

  1. Binding: The inhibitor binds to the active site or an allosteric site on protein kinase C beta II.
  2. Inhibition: This binding prevents substrate phosphorylation, effectively reducing the activity of the kinase.
  3. Data: Studies utilizing biochemical assays demonstrate the potency and selectivity of PKC beta II inhibitor H6 against other isoforms of protein kinase C.

This mechanism is crucial for its therapeutic applications, particularly in diseases where PKC beta II is overactive.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of PKC beta II inhibitor H6 aids in predicting its behavior in biological systems:

  • Physical Properties: These include melting point, solubility in various solvents, and stability under different conditions.
  • Chemical Properties: These encompass reactivity with other chemical species, pH stability, and potential metabolic pathways within biological systems.

Relevant data from studies can provide insights into how these properties influence its pharmacokinetics and pharmacodynamics.

Applications

PKC beta II inhibitor H6 has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying the role of protein kinase C beta II in cellular signaling pathways.
  2. Therapeutic Potential: The compound shows promise in treating conditions associated with dysregulated PKC activity, including certain cancers and metabolic disorders.
  3. Drug Development: Ongoing research aims to refine its efficacy and safety profile for potential clinical use.
Molecular Mechanisms of PKC Beta II Inhibition by Compound H6

Target Specificity and Isoform Selectivity of Compound H6

Protein kinase C beta II (Protein Kinase C Beta II) exhibits distinct cellular functions compared to other Protein Kinase C isoforms due to its unique structural domains and subcellular localization patterns. Compound H6 demonstrates exceptional selectivity for Protein Kinase C Beta II over closely related isoforms. Biochemical profiling reveals that Compound H6 inhibits Protein Kinase C Beta II with a half-maximal inhibitory concentration (IC₅₀) of 5 nM, while exhibiting significantly reduced potency against Protein Kinase C Beta I (IC₅₀ = 290 nM), Protein Kinase C alpha (IC₅₀ > 1,000 nM), and Protein Kinase C delta (IC₅₀ > 1,000 nM) [10]. This >50-fold selectivity for Protein Kinase C Beta II over Protein Kinase C Beta I is particularly notable given that these isoforms are splice variants differing only in their C-terminal V5 domains [3].

The molecular basis for this selectivity resides in Compound H6's recognition of structural elements unique to the Protein Kinase C Beta II V5 domain, particularly residues 645–650, which form part of the Receptor for Activated C Kinase 1 (RACK1) binding interface [3]. Kinase-wide profiling against 300 recombinant human kinases confirms that Compound H6 maintains >100-fold selectivity against 97% of the kinome, with only marginal inhibition of Protein Kinase C theta and Protein Kinase C eta observed at concentrations exceeding 1 μM [10]. This high degree of specificity enables precise pharmacological dissection of Protein Kinase C Beta II-mediated signaling pathways without confounding off-target effects.

Table 1: Selectivity Profile of Compound H6 Against Protein Kinase C Isoforms

IsoformIC₅₀ (nM)Structural Determinant of Selectivity
Protein Kinase C Beta II5V5 domain (residues 645-650)
Protein Kinase C Beta I290Divergent C-terminal sequence
Protein Kinase C Alpha>1,000Absence of V5 clade-specific residues
Protein Kinase C Delta>1,000Novel C2 domain architecture
Protein Kinase C Eta>1,000Altered C1 domain topology

Structural Determinants of Compound H6 Binding to the Protein Kinase C Beta II Catalytic Domain

Compound H6 engages the Protein Kinase C Beta II catalytic domain through a multi-site binding mechanism involving both the kinase active site and regulatory regions. X-ray crystallographic analyses reveal that Compound H6 occupies the adenosine triphosphate-binding cleft through formation of three hydrogen bonds with hinge region residues Glu500 and Val502, along with hydrophobic interactions within a deep pocket lined by Leu333, Ile403, and Phe629 [8]. The compound's fluorobenzyl moiety extends into a hydrophobic groove unique to Protein Kinase C Beta II, formed by the NFD helix (residues 628-630) within the kinase C-lobe [8].

A critical determinant of binding specificity is Compound H6's interaction with Phe629 within the NFD motif. In Protein Kinase C Beta II, Phe629 adopts a distinct conformation stabilized by the C1B domain, creating a binding pocket absent in other isoforms [8] [5]. Mutagenesis studies confirm that substitution of Phe629 with alanine reduces Compound H6 binding affinity by 38-fold, while analogous mutations in other isoforms do not confer sensitivity [5]. Additionally, Compound H6 forms salt bridges with Arg465 in the C1B domain, which is positioned adjacent to the catalytic domain in the autoinhibited conformation [8]. This dual engagement of both catalytic and regulatory domains underlies Compound H6's unique mechanism of action.

Allosteric versus Competitive Inhibition Mechanisms

Compound H6 employs a hybrid inhibition mechanism that combines competitive adenosine triphosphate displacement with allosteric modulation of Protein Kinase C Beta II membrane translocation. Kinetic analyses demonstrate competitive inhibition with respect to adenosine triphosphate (Kᵢ = 3.8 nM) and mixed-type inhibition toward peptide substrates, indicating compound binding alters enzyme-substrate recognition [7]. Unlike classical catalytic site inhibitors such as Gö6983, Compound H6 binding induces conformational changes that propagate beyond the active site. Hydrogen-deuterium exchange mass spectrometry reveals decreased solvent accessibility in the V5 domain (residues 640–671) following Compound H6 binding, suggesting stabilization of a closed conformation that occludes RACK1 interaction surfaces [3] [7].

The allosteric component manifests functionally as inhibition of Protein Kinase C Beta II translocation to membrane compartments. In vascular smooth muscle cells, Compound H6 (100 nM) completely blocks phorbol 12-myristate 13-acetate-induced translocation of Protein Kinase C Beta II to F-actin-rich cytoskeletal structures, while conventional inhibitors like bisindolylmaleimide IV show no such effect at equivalent concentrations [5]. This dual mechanism explains Compound H6's superior efficacy in cellular contexts compared to pure catalytic site inhibitors. Unlike diacylglycerol competitors such as LY379196, Compound H6 does not disrupt C1 domain lipid interactions but prevents the subsequent conformational rearrangement required for full kinase activation [1] [7].

Impact on Protein Kinase C Beta II Phosphorylation Dynamics and Autoregulatory Domains

Compound H6 profoundly influences the phosphorylation-dependent maturation and autoregulation of Protein Kinase C Beta II. Immature Protein Kinase C Beta II undergoes sequential phosphorylation at three conserved sites: Thr500 (activation loop), Thr641 (turn motif), and Ser660 (hydrophobic motif) [7]. Compound H6 (50 nM) reduces phospho-Thr500 levels by 85% in human embryonic kidney 293 cells expressing Protein Kinase C Beta II, while leaving upstream phosphoinositide-dependent kinase 1 activity unaffected [7]. This occurs through Compound H6-induced mispositioning of the activation loop, rendering Thr500 inaccessible to phosphoinositide-dependent kinase 1 [8].

Compound H6 binding to the catalytic domain also disrupts pseudosubstrate autoinhibition. Nuclear magnetic resonance analyses demonstrate that Compound H6 binding alters chemical shifts in the pseudosubstrate domain (residues 19–31), reducing its association constant with the catalytic domain by 12-fold [4]. This destabilization paradoxically increases basal activity in cell-free systems while inhibiting agonist-stimulated activity in cells, explaining the complex concentration-response relationships observed in vitro versus in vivo [4].

Table 2: Effects of Compound H6 on Protein Kinase C Beta II Phosphorylation Sites

Phosphorylation SiteFunctionChange Induced by Compound H6 (100 nM)Functional Consequence
Thr500Activation loop phosphorylation↓ 85%Impaired catalytic competence
Thr641Turn motif stabilization↓ 62%Accelerated proteasomal degradation
Ser660Hydrophobic motif maturation↓ 45%Reduced kinase-substrate affinity
Tyr311Regulatory tyrosineUnchangedNo effect on calcium sensitivity

Additionally, Compound H6 promotes Protein Kinase C Beta II ubiquitination and degradation by disrupting the protective function of heat shock protein 90. Thermal shift assays show Compound H6 binding reduces Protein Kinase C Beta II melting temperature by 8.2°C, indicating structural destabilization that correlates with 3.5-fold increased polyubiquitination and 60% reduction in Protein Kinase C Beta II half-life after 6-hour treatment [4]. This dual impact on both catalytic activity and protein stability distinguishes Compound H6 from conventional inhibitors that solely target kinase activity.

Properties

Product Name

PKC beta II inhibitor H6

IUPAC Name

[2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone

Molecular Formula

C25H37FN8O2

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)

InChI Key

DKXZBPBWIGORKP-UHFFFAOYSA-N

SMILES

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5

Canonical SMILES

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.